2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Description
Historical Context and Development of Cyclopentapyrazole Derivatives
The exploration of cyclopentapyrazole derivatives began in the late 20th century as part of broader efforts to synthesize biologically active heterocyclic compounds. Early work focused on pyrazole-containing natural products like cerbinal, which demonstrated antiviral properties and inspired structural modifications. The development of 2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine emerged from systematic studies on cyclopenta[c]pyrazole scaffolds, which were recognized for their conformational rigidity and potential as drug discovery templates.
Key milestones include:
- 2006 : First reported synthesis of homocarbanucleosides using cyclopenta[c]pyrazole scaffolds.
- 2014 : Microwave-assisted multicomponent bicyclization methods enabled efficient synthesis of polysubstituted cyclopenta[d]pyrazolo[3,4-b]pyridines.
- 2021 : Enantioselective synthesis of spiropyrazolone-fused cyclopenta[c]chromen-4-ones demonstrated the scaffold's versatility in asymmetric catalysis.
Chemical Classification and Nomenclature
This compound belongs to the bicyclic heterocycle family, featuring:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
| Molecular Formula | C₁₂H₁₃N₃ | |
| Molecular Weight | 199.25 g/mol | |
| CAS Registry Number | 89399-92-8 |
Structural features include:
- A fused cyclopentane-pyrazole core
- Phenyl substituent at position 2
- Primary amine group at position 3
The SMILES representation (C1CC2=C(N(N=C2C1)C3=CC=CC=C3)N) confirms the bicyclic architecture.
Significance in Heterocyclic Chemistry Research
This compound exemplifies three critical trends in modern heterocyclic chemistry:
- Scaffold Diversity : The fused cyclopentapyrazole system provides planar rigidity that enhances binding affinity to biological targets.
- Synthetic Versatility : The amine group enables derivatization through:
- Buchwald-Hartwig amination
- Reductive alkylation
- Schiff base formation
- Multidimensional Bioactivity : Related derivatives show:
Current Research Landscape
Recent advances focus on three domains:
Synthetic Methodology
- Solvent-directed divergent synthesis yields either bicyclo[3.1.0]hexanes or cyclopenta[c]pyrazoles from 5-iodotriazole precursors.
- Metal-free approaches using pyrazole promoters achieve 87% yields in anhydride derivatives.
Biological Applications
- Antiviral : Derivatives with m-methoxyphenyl groups show 53.8% protection against TMV.
- Anticancer : Structural analogs demonstrate EGFR kinase inhibition (IC₅₀ = 2.1 μM).
- Materials Science : Pyrazole-cyclopentane hybrids serve as ligands in luminescent coordination polymers.
Computational Studies Molecular docking reveals enhanced binding to TMV coat proteins (ΔG = -8.9 kcal/mol) through π-π stacking with the phenyl group.
Properties
IUPAC Name |
2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-12-10-7-4-8-11(10)14-15(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBNLJXWVXGFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427860 | |
| Record name | 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673477 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89399-92-8 | |
| Record name | 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a fused heterocyclic compound featuring a pyrazole ring fused to a cyclopentane moiety, with an amine substituent at the 3-position and a phenyl group at the 2-position. Its preparation involves constructing the fused pyrazole-cyclopentane system and introducing the amine functionality, typically through cyclization and condensation reactions starting from pyrazole derivatives or pyrazole-4-carbaldehydes.
Synthetic Strategies
The synthesis of fused pyrazole systems like this compound generally follows methodologies developed for pyrazole-fused heterocycles. Key approaches include:
- Cyclocondensation and cyclization of pyrazole-4-carbaldehydes with appropriate cyclic or acyclic precursors to form bicyclic or tricyclic fused systems.
- Use of azido or amino substituents on pyrazole precursors to facilitate ring closure and amination.
- One-pot reactions under basic or acidic conditions to promote condensation and cyclization.
These methods have been extensively reviewed in the literature focusing on pyrazole-fused heterocycles, which provide a framework for preparing compounds like this compound.
Detailed Preparation Methods
Starting Materials
- Pyrazole-4-carbaldehydes : Versatile precursors for fused pyrazole systems, bearing the aldehyde group at the 4-position of the pyrazole ring.
- Phenyl-substituted pyrazoles : To introduce the phenyl group at the 2-position.
- Cyclopentanone or related cyclic ketones : To build the tetrahydrocyclopenta ring fused to the pyrazole.
Representative Synthetic Routes
Cyclization via Pyrazole-4-carbaldehyde and Cyclopentanone Derivatives
A common approach involves the condensation of a 5-aminopyrazole-4-carbaldehyde derivative with cyclopentanone or its derivatives under reflux in ethanol or other suitable solvents, often in the presence of a base such as potassium hydroxide or acetic acid as a catalyst. This reaction leads to the formation of the fused tetrahydrocyclopenta[c]pyrazole ring system with an amine group at the 3-position.
- Reaction conditions : Reflux in ethanol, basic or acidic catalysis.
- Yields : Moderate to good yields (typically 30-50% depending on substituents and conditions).
- Purification : Preparative HPLC or recrystallization.
Azide-mediated Cyclization
Starting from 5-azido-1-phenylpyrazole-4-carbaldehyde, heating with appropriate cyclic ketones can induce ring closure to form the fused pyrazole ring with an amine substituent after reduction of the azide group.
- Reaction conditions : Heating in ethanol or toluene under reflux.
- Subsequent treatment : Reduction of azide to amine (e.g., hydrazine hydrate or catalytic hydrogenation).
- Yields : Variable, often 30-40%.
One-pot Multi-component Reactions
In some cases, one-pot reactions combining pyrazole-4-carbaldehyde, amines, and cyclic ketones under basic conditions have been reported to afford fused pyrazole derivatives efficiently.
- Reaction conditions : Ethanolic KOH or other bases, room temperature to reflux.
- Advantages : Simplified procedure, fewer purification steps.
- Yields : Moderate to good.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation with cyclopentanone | 5-Aminopyrazole-4-carbaldehyde + cyclopentanone | Reflux in ethanol, acid/base catalysis | 30-50 | Common method for fused pyrazole rings |
| Azide-mediated cyclization | 5-Azido-1-phenylpyrazole-4-carbaldehyde + cyclic ketone | Heating in ethanol/toluene reflux | 30-40 | Requires azide reduction step |
| One-pot multi-component reaction | Pyrazole-4-carbaldehyde + amine + cyclic ketone | Ethanolic KOH, reflux | 35-55 | Efficient, fewer steps |
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like chloroform and ethyl acetate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is primarily used in proteomics research . It serves as a building block for synthesizing more complex molecules and is used in various biochemical assays. Its unique structure makes it valuable for studying protein interactions and other biological processes.
Mechanism of Action
The exact mechanism of action for 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is not well-documented. it is believed to interact with specific molecular targets and pathways involved in proteomics research. Further studies are needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Structural and Electronic Effects
Commercial Availability
Biological Activity
2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine (CAS No. 89399-92-8) is a nitrogen-containing heterocyclic compound that belongs to the pyrazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections provide a comprehensive overview of its biological activity based on recent studies and findings.
- Molecular Formula : C₁₂H₁₃N₃
- Molecular Weight : 199.25 g/mol
- IUPAC Name : 2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Antimicrobial Activity
Recent studies have indicated that compounds related to pyrazoles exhibit significant antimicrobial properties. For instance, a series of pyrazole derivatives were tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. In particular, the compound exhibited moderate to good activity against:
- Staphylococcus aureus
- Escherichia coli
- Proteus mirabilis
The minimum inhibitory concentrations (MICs) for these activities ranged from 31.25 to 62.5 µg/mL depending on the specific derivative tested .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in several studies. The compound was shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly. In one study, it demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been extensively studied. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. Notably, certain derivatives exhibited potent activity against multiple cancer cell lines, suggesting that modifications in the pyrazole structure could enhance its therapeutic efficacy .
Study 1: Antimicrobial Screening
In a recent study published in PMC, researchers synthesized a range of pyrazole derivatives and assessed their antimicrobial activity using the well diffusion method. The results showed that specific derivatives of this compound had significant zones of inhibition against E. coli and S. aureus, indicating promising antimicrobial properties .
Study 2: Anti-inflammatory Effects
Another study focused on evaluating the anti-inflammatory effects of this compound in an animal model of inflammation induced by carrageenan. The results demonstrated that treatment with the compound significantly reduced paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via microwave-assisted hydrazine hydrate treatment of α,β-unsaturated esters followed by cyclization with malononitrile in NaOMe/MeOH. Key parameters include microwave irradiation at 140°C and purification via HPLC with trifluoroacetate isolation . For scale-up, solvent selection (e.g., DMSO or MeOH) and stoichiometric ratios of intermediates (e.g., malononitrile) should be optimized to minimize byproducts.
Q. How can the tautomeric forms of the pyrazol-3-amine scaffold be experimentally distinguished, and which tautomer is thermodynamically favored?
- Methodological Answer : Tautomerism (1H-, 2H-, or imino forms) can be analyzed via NMR spectroscopy (e.g., chemical shifts of NH2 protons) and computational studies (DFT calculations). Recent theoretical studies indicate the 1H-pyrazol-3-amine tautomer is more stable by ~1.6 kcal/mol than the 2H-form due to resonance stabilization . X-ray crystallography using SHELX refinement (SHELXL) can confirm the dominant tautomer in solid-state structures .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use - and -NMR to confirm the aromatic protons (δ 7.2–7.5 ppm for phenyl) and amine groups (δ 3.0–5.0 ppm). ESI-MS provides molecular ion validation (e.g., [M+H] at m/z 444.42 for derivatives) . IR spectroscopy can identify NH stretches (~3300 cm) and hydrogen-bonding patterns .
Advanced Research Questions
Q. How does regioselectivity in Ullmann and acylation reactions of fused pyrazol-3-amine derivatives vary, and what factors govern nitrogen atom reactivity?
- Methodological Answer : Ullmann reactions predominantly occur at N1 in pyrazol-3-amine systems (>80% yield), while acylation may target N1, N2, or the C3-NH2 group. Steric hindrance (e.g., phenyl substituents) and electronic effects (e.g., electron-withdrawing groups) influence selectivity. Computational modeling (e.g., Fukui indices) can predict reactive sites . For fused systems like this compound, crystallographic data (via SHELX ) and reaction kinetics studies are critical.
Q. What challenges arise in developing bioanalytical assays for quantifying this compound in biological matrices?
- Methodological Answer : Matrix effects (e.g., plasma proteins) require optimization of extraction protocols, such as protein precipitation with acetonitrile or solid-phase extraction. Calibration standards should be prepared in untreated plasma/brain homogenates with ≤1% DMSO to avoid solvent interference. LC-MS/MS with internal standards (e.g., BPN-3783) enhances sensitivity and reproducibility .
Q. How can hydrogen-bonding networks in crystalline derivatives of this compound be systematically analyzed to predict molecular packing?
- Methodological Answer : Graph-set analysis (Etter’s method) categorizes hydrogen bonds (e.g., D, R(8) motifs) in crystal structures. SHELX-refined X-ray data combined with Mercury software can map interactions. For example, NHO and NHN bonds stabilize 3D frameworks, influencing solubility and stability .
Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound’s tautomers?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates tautomer stability and frontier molecular orbitals (HOMO/LUMO). Solvent effects (e.g., PCM model for DMSO) refine energy differences. Molecular dynamics simulations predict proton transfer barriers in solution-phase tautomerism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
